R-(-)-Deprenyl N-Oxide Hydrochloride
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Overview
Description
R-(-)-Deprenyl N-Oxide Hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of deprenyl, which is a selective monoamine oxidase B (MAO-B) inhibitor. The N-oxide form of deprenyl is of particular interest due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride typically involves the oxidation of R-(-)-Deprenyl. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
- R-(-)-Deprenyl is dissolved in an appropriate solvent such as methanol.
- Hydrogen peroxide is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing various N-oxides .
Chemical Reactions Analysis
Types of Reactions
R-(-)-Deprenyl N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to R-(-)-Deprenyl using reducing agents.
Substitution: The N-oxide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: R-(-)-Deprenyl.
Substitution: Substituted derivatives of R-(-)-Deprenyl N-Oxide.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical studies.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride involves its interaction with monoamine oxidase B (MAO-B). By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability in the brain. This action is beneficial in conditions where dopamine levels are deficient, such as Parkinson’s disease. The N-oxide form may also have additional effects due to its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
R-(-)-Deprenyl:
L-Deprenyl: The enantiomer of R-(-)-Deprenyl, with different pharmacological properties.
Pargyline: Another MAO-B inhibitor with a different chemical structure.
Uniqueness
R-(-)-Deprenyl N-Oxide Hydrochloride is unique due to its N-oxide group, which imparts different chemical and biological properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-,14?;/m1./s1 |
InChI Key |
LDBABUYKMMYGDD-UYUUDJTFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
Origin of Product |
United States |
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